molecular formula C7H10N2OS B2704198 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one CAS No. 1558390-40-1

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B2704198
CAS No.: 1558390-40-1
M. Wt: 170.23
InChI Key: ZLZWRJRAXHFANC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins This compound is characterized by a five-membered ring structure containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of cyclopropylamine with carbon disulfide and methyl isocyanate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name

5-cyclopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZWRJRAXHFANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=S)N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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